molecular formula C18H24N2O2S B3011791 N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 1235328-34-3

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B3011791
CAS No.: 1235328-34-3
M. Wt: 332.46
InChI Key: PBSSAURLVCGWKW-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the available resources .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers synthesized novel heterocyclic compounds, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, showcasing the potential of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)thiophene-3-carboxamide derivatives in creating new chemical entities. These compounds were found to have analgesic and anti-inflammatory activities, indicating their potential in pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antianaphylactic Activity

N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, structurally similar to the compound , have shown antianaphylactic activity. This demonstrates the potential of similar compounds in treating allergic reactions and related conditions (Wagner, Vieweg, Prantz, & Leistner, 1993).

Molecular Interaction Studies

Studies on molecular interactions of compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with cannabinoid receptors provide insights into the potential biological activities of similar molecules. These insights are crucial for drug development and understanding receptor-ligand interactions (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Allosteric Modulation of Receptors

Research on compounds such as 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide has revealed key structural requirements for allosteric modulation of cannabinoid type 1 receptor (CB1). This underscores the significance of compounds like this compound in receptor studies and drug design (Khurana et al., 2014).

Metabolite Profiling

The disposition and metabolism of related compounds, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, in humans have been studied, providing crucial information on the pharmacokinetics and pharmacodynamics of similar molecules (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Scalable Synthesis

Research on scalable synthesis methods for related compounds such as N,2-dimethyl-6-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)benzo[b]thiophene-3-carboxamide (AG-28262) indicates the potential for large-scale production of this compound for various applications (Scott, Neville, Urbina, Camp, & Stanković, 2006).

Future Directions

The future directions or potential applications of this compound are not specified in the available resources .

Properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-13-9-17(14(2)22-13)11-20-6-3-15(4-7-20)10-19-18(21)16-5-8-23-12-16/h5,8-9,12,15H,3-4,6-7,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSSAURLVCGWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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